molecular formula C22H25N3O6S2 B2480973 (Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-02-8

(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2480973
CAS RN: 865248-02-8
M. Wt: 491.58
InChI Key: VAVRNCUCTHXOOU-GYHWCHFESA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Scientific Research Applications

Anti-Inflammatory Activity

This compound has garnered attention due to its potent anti-inflammatory properties. Researchers have synthesized it via copper-promoted cascade reactions using 2-amino-3-iodochromones and amines as substrates. The resulting tricyclic compounds exhibit moderate to good yields and promising anti-inflammatory effects . Further exploration of its mechanism of action and potential clinical applications is warranted.

Antidepressant and Anticonvulsant Effects

While not extensively studied, benzo[d]thiazol derivatives related to our compound have been investigated for their potential antidepressant and anticonvulsant effects. Thirty-four new derivatives were synthesized and evaluated . Although direct evidence for our specific compound is lacking, this area presents an interesting avenue for future research.

Solvent-Dependent Reactions

In solvent-dependent reactions, 3-formylchromones and 2-aminobenzothiaoles form corresponding imines when 2-propanol is used as the solvent. Additionally, 1° and 2° alcohols yield the corresponding 2-alkoxy-3-enamines, with selectivity for the Z-isomer . Understanding these regio- and stereo-selective reactions can inform synthetic strategies and applications.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzo[d]thiazole derivatives have been found to have antidepressant and anticonvulsant effects .

properties

IUPAC Name

ethyl 2-[2-(3-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-3-5-11-31-16-8-6-7-15(12-16)21(27)24-22-25(14-20(26)30-4-2)18-10-9-17(33(23,28)29)13-19(18)32-22/h6-10,12-13H,3-5,11,14H2,1-2H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRNCUCTHXOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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